molecular formula C7H16ClNO B2822104 (S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride CAS No. 2171203-91-9

(S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride

Cat. No. B2822104
CAS RN: 2171203-91-9
M. Wt: 165.66
InChI Key: AWALIQVUTFEWNF-FJXQXJEOSA-N
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Description

(S)-3-(Pyrrolidin-2-yl)propan-1-ol hydrochloride, also known as (S)-(-)-2-Pyrrolidinylmethyl-1-propanol hydrochloride, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active compounds. It is a white crystalline powder that is soluble in water and alcohol.

Scientific Research Applications

Spectroscopic Identification and Derivatization

A study focused on identifying novel hydrochloride salts of cathinones, which include structural variations related to pyrrolidine, demonstrating the importance of spectroscopic methods (GC-MS, IR, NMR, electronic absorption spectroscopy, and X-ray diffraction) in identifying and characterizing chemical compounds. These methods are essential in forensic science and pharmaceutical research for identifying novel compounds and their derivatives (Nycz et al., 2016).

Pharmacological Characterization

Another research explored the pharmacological characterization of a novel κ-opioid receptor antagonist, demonstrating the potential therapeutic applications of pyrrolidine derivatives in treating depression and addiction disorders. This highlights the significance of pyrrolidine-based compounds in developing new drugs with specific target receptor activity (Grimwood et al., 2011).

Trypanocidal Activity

Pyrrolidine derivatives were synthesized and tested for their efficacy against Trypanosoma cruzi, the protozoan parasite causing Chagas disease. This research underscores the role of pyrrolidine derivatives in developing potential therapeutic agents for parasitic infections (Balfour et al., 2017).

Chiral Auxiliary in Asymmetric Synthesis

The synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol and its application as a chiral auxiliary in asymmetric aldol reactions highlight its importance in organic synthesis, providing a method to achieve stereoselective synthesis, which is crucial in the production of chiral pharmaceuticals (Hedenström et al., 2000).

Electrochemical and Ion Receptor Properties

Research into N-linked polybispyrroles based on pyrrolidine derivatives has shown promising electrochromic and ion receptor properties, indicating the potential of these compounds in electronic and sensor applications. This study exemplifies the versatility of pyrrolidine derivatives in materials science (Mert et al., 2013).

Selective Metal Ion Complexation

Studies on the selective complexation of metal ions (e.g., Am(III) stripping with PyTri-Diol) demonstrate the application of pyrrolidine derivatives in nuclear waste management and the selective recovery of valuable metals, showcasing the environmental and industrial relevance of these compounds (Wu et al., 2019).

properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-2-4-7-3-1-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWALIQVUTFEWNF-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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